molecular formula C12H27N B14366353 N-(3-Methylbutyl)heptan-1-amine CAS No. 90934-62-6

N-(3-Methylbutyl)heptan-1-amine

Cat. No.: B14366353
CAS No.: 90934-62-6
M. Wt: 185.35 g/mol
InChI Key: WIDJURINCREOLK-UHFFFAOYSA-N
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Description

N-(3-Methylbutyl)heptan-1-amine is a branched primary amine characterized by a heptane backbone (seven-carbon chain) with a 3-methylbutyl group (-CH₂CH(CH₂CH₃)CH₂-) attached to the nitrogen atom. The 3-methylbutyl substituent introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological interactions.

Properties

CAS No.

90934-62-6

Molecular Formula

C12H27N

Molecular Weight

185.35 g/mol

IUPAC Name

N-(3-methylbutyl)heptan-1-amine

InChI

InChI=1S/C12H27N/c1-4-5-6-7-8-10-13-11-9-12(2)3/h12-13H,4-11H2,1-3H3

InChI Key

WIDJURINCREOLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Methylbutyl)heptan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 1-bromoheptane with 3-methylbutylamine in the presence of a base like sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of amines often involves catalytic hydrogenation of nitriles or reductive amination of aldehydes and ketones. For this compound, the reductive amination of heptanal with 3-methylbutylamine in the presence of a reducing agent like sodium cyanoborohydride can be employed .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbutyl)heptan-1-amine undergoes various chemical reactions, including:

    Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides.

    Reduction: Reduction of amines can lead to the formation of hydrocarbons.

    Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso compounds, nitriles, or amides.

    Reduction: Corresponding hydrocarbons.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

N-(3-Methylbutyl)heptan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Methylbutyl)heptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and biological implications between N-(3-Methylbutyl)heptan-1-amine and its analogs:

Compound Name Structural Features Molecular Formula Key Properties/Applications Reference
This compound Heptan-1-amine with branched 3-methylbutyl C₁₂H₂₅N High lipophilicity; potential CNS activity (inferred)
N-(2-Phenylpropyl)heptan-1-amine Heptan-1-amine with phenylalkyl substituent C₁₆H₂₅N Psychoactive properties; sigma receptor affinity [1]
N-(3-Methylbutyl)bicyclo[2.2.1]heptan-2-amine Bicyclic framework with 3-methylbutyl group C₁₃H₂₃N NMDA receptor antagonism; medicinal chemistry applications [7]
(E)-N-(3-Methylbutyl)-1-phenylmethanimine Imine derivative with phenyl and 3-methylbutyl C₁₂H₁₇N Volatile compound; fruity odor (pear-like) [9]
Sibutramine Related Compound A Cyclobutyl and 3-methylbutyl dimethylamine C₁₆H₂₆ClN·HCl Appetite suppression; serotonin/norepinephrine reuptake inhibition [17]
Key Observations:

Substituent Effects: The 3-methylbutyl group enhances lipophilicity compared to linear alkyl chains (e.g., heptan-1-amine) or aromatic substituents (e.g., phenylpropyl). Phenyl-containing analogs (e.g., N-(2-Phenylpropyl)heptan-1-amine) exhibit psychoactive properties due to interactions with neurotransmitter systems, whereas the absence of aromatic groups in this compound may reduce such effects .

Backbone Modifications: Bicyclic frameworks (e.g., bicyclo[2.2.1]heptane) introduce rigidity, affecting receptor binding kinetics. This contrasts with the flexible heptane chain in the target compound, which may allow broader conformational adaptability .

Physicochemical Properties

While direct data for this compound are unavailable, extrapolations from analogs suggest:

  • LogP : Estimated ~3.1–3.5 (similar to N,N,3,3-tetramethylheptan-1-amine, LogP = 3.15 ), indicating moderate hydrophobicity.
  • Solubility : Lower aqueous solubility compared to shorter-chain amines (e.g., butan-1-amine) but higher than aromatic analogs.
  • Stability : Primary amines are generally stable but prone to oxidation; the branched alkyl group may sterically protect the nitrogen, enhancing stability .

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